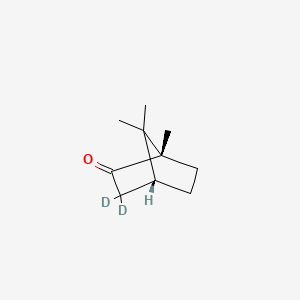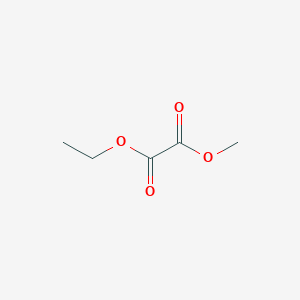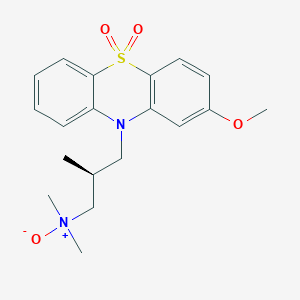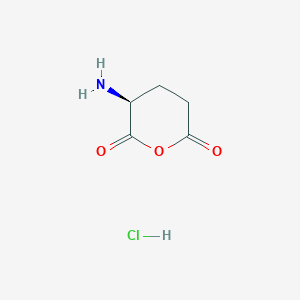
Fluphenazine Decanoate S-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluphenazine Decanoate S-oxide is a derivative of Fluphenazine, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders. This compound is an impurity of Fluphenazine and is known for its role in the pharmacokinetics and metabolism of the parent drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluphenazine Decanoate S-oxide typically involves the oxidation of Fluphenazine Decanoate. The process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of high-performance liquid chromatography (HPLC) is common in the validation and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluphenazine Decanoate S-oxide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to Fluphenazine Decanoate under specific conditions.
Substitution: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
Oxidation: this compound.
Reduction: Fluphenazine Decanoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Fluphenazine Decanoate S-oxide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of Fluphenazine and its metabolites.
Biology: Investigated for its role in the metabolism of Fluphenazine in biological systems.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Industry: Used in the quality control and validation of Fluphenazine formulations.
Mechanism of Action
Fluphenazine Decanoate S-oxide exerts its effects primarily by interacting with dopaminergic receptors in the brain. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, leading to a decrease in dopamine activity. This action is believed to contribute to its antipsychotic effects. Additionally, it affects the release of hypothalamic and hypophyseal hormones and influences the reticular activating system, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Similar Compounds
Fluphenazine: The parent compound, used widely in the treatment of psychotic disorders.
Perphenazine: Another phenothiazine antipsychotic with similar uses but different pharmacokinetic properties.
Haloperidol: A butyrophenone antipsychotic with a different chemical structure but similar therapeutic effects.
Uniqueness
Fluphenazine Decanoate S-oxide is unique due to its specific role as a metabolite and impurity of Fluphenazine. Its presence and concentration can provide insights into the pharmacokinetics and metabolism of Fluphenazine, making it valuable in both clinical and research settings .
Properties
Molecular Formula |
C32H44F3N3O3S |
|---|---|
Molecular Weight |
607.8 g/mol |
IUPAC Name |
2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate |
InChI |
InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)42(40)30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 |
InChI Key |
XTJCNHQZCVTSDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


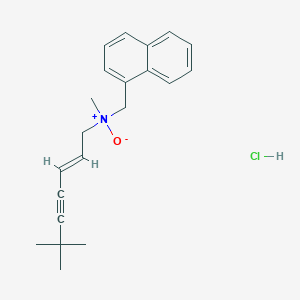
![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)





![2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate](/img/structure/B13419259.png)
